molecular formula C19H20N2O4 B1244522 (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

(+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Cat. No.: B1244522
M. Wt: 340.4 g/mol
InChI Key: XZPSYCOYKJRHKE-UHFFFAOYSA-N
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Description

NNC-687 is a benzazepine derivative that has been identified as a selective antagonist for the D1-dopamine receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

NNC-687 is synthesized through a series of chemical reactions involving the N-methylation of the corresponding desmethyl compound with carbon-11 labeled methyl iodide. The reactions are typically performed in acetone, followed by normal-phase semi-preparative high-performance liquid chromatography (HPLC). This process results in a radiochemical yield of 50-60% with a total synthesis time of 30-35 minutes and a radiochemical purity higher than 99% .

Industrial Production Methods

While specific industrial production methods for NNC-687 are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring high purity and yield suitable for research and clinical use.

Chemical Reactions Analysis

Types of Reactions

NNC-687 undergoes various biochemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of NNC-687 include carbon-11 labeled methyl iodide, acetone, and various catalysts for the methylation process. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed

The primary product formed from the synthesis of NNC-687 is the radiolabeled compound itself, which is used for PET imaging studies. Other by-products may include unreacted starting materials and minor impurities, which are typically removed through purification processes such as HPLC .

Scientific Research Applications

NNC-687 has several significant applications in scientific research:

Mechanism of Action

NNC-687 exerts its effects by selectively binding to D1-dopamine receptors in the brain. This binding inhibits the receptor’s activity, thereby blocking the effects of dopamine. The compound’s high affinity for D1-dopamine receptors makes it a valuable tool for studying the role of these receptors in various neurological processes. The molecular targets involved include the D1-dopamine receptors, which are implicated in reward-seeking behaviors and cue-induced craving .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NNC-687 is unique due to its high selectivity and affinity for D1-dopamine receptors, making it one of the most effective radioligands for PET imaging studies. Its ability to provide detailed images of dopamine receptor activity sets it apart from other compounds in its class .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3

InChI Key

XZPSYCOYKJRHKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

synonyms

5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine
CEE-03-310
NNC 01-0687
NNC 687
NNC-01-0687
NNC-687

Origin of Product

United States

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